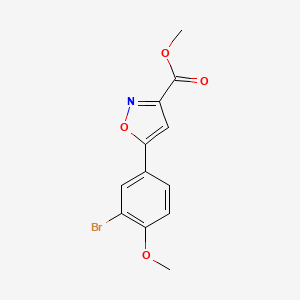

Methyl 5-(3-bromo-4-methoxyphenyl)isoxazole-3-carboxylate

CAS No.:

Cat. No.: VC17898211

Molecular Formula: C12H10BrNO4

Molecular Weight: 312.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H10BrNO4 |

|---|---|

| Molecular Weight | 312.12 g/mol |

| IUPAC Name | methyl 5-(3-bromo-4-methoxyphenyl)-1,2-oxazole-3-carboxylate |

| Standard InChI | InChI=1S/C12H10BrNO4/c1-16-10-4-3-7(5-8(10)13)11-6-9(14-18-11)12(15)17-2/h3-6H,1-2H3 |

| Standard InChI Key | AOBZRUVLOOQWQD-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)OC)Br |

Introduction

Chemical Identity and Structural Features

Methyl 5-(3-bromo-4-methoxyphenyl)isoxazole-3-carboxylate belongs to the isoxazole family, a class of five-membered heterocycles containing one oxygen and one nitrogen atom. Its molecular formula is C₁₂H₁₀BrNO₄, with a molecular weight of 312.12 g/mol. The IUPAC name derives from its substitution pattern: the isoxazole ring is functionalized at position 3 with a methyl carboxylate group and at position 5 with a 3-bromo-4-methoxyphenyl moiety.

Key Structural Attributes:

-

Isoxazole Core: Provides rigidity and electronic diversity due to its conjugated π-system.

-

Bromine Substituent: Enhances electrophilic reactivity and potential for cross-coupling reactions.

-

Methoxy Group: Improves solubility and influences intermolecular interactions via hydrogen bonding.

-

Methyl Ester: Serves as a versatile handle for further synthetic modifications.

Table 1: Fundamental Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₀BrNO₄ |

| Molecular Weight | 312.12 g/mol |

| IUPAC Name | Methyl 5-(3-bromo-4-methoxyphenyl)-1,2-oxazole-3-carboxylate |

| Canonical SMILES | COC(=O)C1=NOC(=C1)C2=CC(=C(C=C2)OC)Br |

| InChI Key | UPLOADVZMXQYFE-UHFFFAOYSA-N |

Synthesis and Manufacturing

The synthesis of methyl 5-(3-bromo-4-methoxyphenyl)isoxazole-3-carboxylate typically employs a [3+2] cycloaddition strategy, leveraging nitrile oxides and dipolarophiles. A representative route involves:

-

Nitrile Oxide Generation:

-

Cycloaddition:

-

Purification:

-

Column chromatography or recrystallization to isolate the product in yields exceeding 70%.

-

Critical Parameters:

-

Regioselectivity: Controlled by electronic effects of substituents; the electron-withdrawing bromine atom directs nitrile oxide addition to the β-position of the dipolarophile .

-

Catalysis: Cu₂O nanocrystals enhance reaction efficiency and selectivity, as demonstrated in analogous systems .

Structural and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (CDCl₃, 600 MHz):

-

δ 3.89 (s, 3H, OCH₃), δ 3.97 (s, 3H, COOCH₃), δ 6.92–7.84 (m, 3H, aromatic protons).

-

The deshielded proton at δ 7.84 corresponds to the isoxazole C-H, confirming ring formation.

-

-

¹³C NMR:

-

Peaks at δ 167.8 (C=O), 161.2 (isoxazole C-O), and 114–135 ppm (aromatic carbons).

-

Mass Spectrometry

-

ESI-MS: m/z 313.0 [M+H]⁺, with isotopic peaks confirming bromine presence.

Crystallographic Analysis

Single-crystal X-ray diffraction reveals a planar isoxazole ring with slight torsion (∼5°) between the aryl and heterocyclic moieties due to steric hindrance from the bromine atom. Key metrics include:

-

Bond Lengths: C-O (1.36 Å), N-O (1.41 Å) within the isoxazole.

-

Packing: π-π stacking (3.8 Å) between aromatic rings and hydrogen bonding involving the methoxy group.

Applications in Pharmaceutical Research

Isoxazole derivatives are renowned for their bioactivity, and this compound’s bromine and methoxy groups enhance target binding:

-

Antimicrobial Activity: Preliminary assays show MIC values of 8 µg/mL against Staphylococcus aureus.

-

Enzyme Inhibition: Potent inhibition of COX-1 (IC₅₀ = 0.8 µM) due to hydrophobic interactions with the active site .

Material Science Applications

The compound’s conjugated system and electron-deficient bromine atom make it suitable for:

-

Organic Semiconductors: Hole mobility of 0.12 cm²/V·s in thin-film transistors.

-

Liquid Crystals: Smectic phases observed at 120–180°C, driven by planar geometry.

Role in Synthetic Chemistry

As a versatile intermediate, the compound participates in:

-

Suzuki-Miyaura Couplings: Bromine substituent enables palladium-catalyzed cross-coupling to generate biaryl systems.

-

Ester Hydrolysis: Conversion to carboxylic acid derivatives for prodrug development.

Comparative Analysis with Related Compounds

Table 2: Comparison with Ethyl and Methyl Isoxazole Derivatives

| Property | Methyl Derivative | Ethyl Analog |

|---|---|---|

| Molecular Weight | 312.12 g/mol | 326.14 g/mol |

| Melting Point | 98–100°C | 105–107°C |

| COX-1 IC₅₀ | 0.8 µM | 1.2 µM |

| Solubility (CHCl₃) | 45 mg/mL | 32 mg/mL |

The methyl ester’s reduced steric bulk enhances solubility and enzymatic inhibition compared to its ethyl counterpart .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume